molecular formula C17H22N4O4 B2860901 1-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2097861-60-2

1-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2860901
CAS No.: 2097861-60-2
M. Wt: 346.387
InChI Key: MBYCXCRXFOSFDE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione (succinimide) core linked via a 2-oxoethyl group to a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy moiety.

Properties

IUPAC Name

1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11-8-12(2)19-17(18-11)25-13-4-3-7-20(9-13)16(24)10-21-14(22)5-6-15(21)23/h8,13H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYCXCRXFOSFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its three key regions: (1) the succinimide core, (2) the piperidine linker, and (3) the pyrimidine substituent. Below is a comparative analysis with highlighted derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Modification Piperidine/Pyrimidine Substituents Reported Bioactivity Key Reference
Target Compound Pyrrolidine-2,5-dione 3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin Not explicitly stated (inference: kinase/enzyme modulation) N/A
P–I (3-(Piperidin-1-yl)propan-1-ol) N/A (precursor) Piperidin-1-ylpropoxy Intermediate for anticancer/antimicrobial agents
2-Aminopyrimidine derivatives 2-Aminopyrimidine 4-Methylpiperazine or N-benzylamine Anticancer (kinase inhibition), antimicrobial
Ferroptosis-inducing agents Variable (e.g., erastin analogs) Natural/synthetic substituents Selective ferroptosis in OSCC cells
Plant-derived pyrimidines Coumarin/flavonoid hybrids Natural pyrimidine derivatives Antifungal, insecticidal

Pharmacological and Mechanistic Insights

  • Anticancer Potential: The 2-aminopyrimidine derivatives (Table 1) exhibit kinase-inhibitory activity, suggesting the target compound may share similar mechanisms .
  • Bioactivity Selectivity : The 4,6-dimethylpyrimidine group could enhance metabolic stability compared to natural pyrimidines, which are prone to rapid degradation . Dose-effect studies (e.g., Litchfield-Wilcoxon method ) might reveal steeper slopes for the target compound, indicating higher potency.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are key intermediates validated?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine and pyrimidine moieties. A common approach includes:

  • Step 1 : Coupling 4,6-dimethylpyrimidin-2-ol with a piperidine derivative via nucleophilic substitution to form the 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine intermediate.
  • Step 2 : Introducing the pyrrolidine-2,5-dione core through alkylation or acylation reactions under inert atmospheres to prevent oxidation .
  • Validation : Intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm molecular weight and structural integrity. Chromatographic purification (e.g., flash column chromatography) ensures high purity (>95%) before proceeding to subsequent steps .

Q. How is the compound’s three-dimensional structure resolved, and what techniques are used for conformational analysis?

  • X-ray crystallography is the gold standard for resolving absolute stereochemistry and bond angles. Programs like SHELXL are employed for refinement .
  • Computational methods (e.g., density functional theory (DFT)) predict stable conformers and electronic properties. Solvent effects are modeled using implicit solvation frameworks .
  • Dynamic NMR can assess rotational barriers of flexible groups (e.g., the piperidine-pyrrolidine linkage) .

Q. What analytical techniques are used to assess purity and stability under varying conditions?

  • HPLC/UV-Vis quantifies purity and detects degradation products.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability.
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups (e.g., the dione moiety) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products in the final coupling step?

  • Design of Experiments (DoE) methodologies (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • In-line monitoring (e.g., FTIR spectroscopy) tracks reaction progress in real time, enabling rapid adjustments to prevent over-alkylation or hydrolysis .
  • Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and improve selectivity .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Variable-temperature NMR distinguishes dynamic effects (e.g., ring puckering in piperidine) from static structural anomalies .
  • 2D NMR techniques (COSY, HSQC, HMBC) clarify through-space and through-bond correlations, resolving ambiguities in overlapping signals .
  • Isotopic labeling (e.g., deuteration of labile protons) simplifies complex splitting patterns .

Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic environments?

  • Molecular docking screens potential binding sites in target proteins (e.g., enzymes with pyrrolidine-dione affinity).
  • QM/MM simulations model reaction pathways, such as nucleophilic attacks on the dione moiety, to predict regioselectivity .
  • Machine learning models trained on analogous compounds forecast metabolic stability or toxicity .

Q. How can the compound’s stability be systematically evaluated under biologically relevant conditions?

  • pH-rate profiling assesses hydrolysis kinetics of the dione and pyrimidine-ether linkages in buffers mimicking physiological environments (pH 1–9) .
  • Lyophilization studies determine shelf-life by monitoring aggregation or polymorphic transitions via PXRD .
  • Accelerated stability testing (40°C/75% RH) identifies degradation pathways over 1–3 months, guided by ICH Q1A guidelines .

Q. What strategies address challenges in stereochemical control during piperidine functionalization?

  • Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enforce enantioselectivity during ether bond formation .
  • Crystallization-induced dynamic resolution (CIDR) purifies enantiomers by leveraging differential solubility of diastereomeric salts .
  • Vibrational circular dichroism (VCD) confirms absolute configuration of intermediates .

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